5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride is a chemical compound with the molecular formula and a CAS number of 1158487-44-5. This compound is classified as an organic chemical and is primarily recognized for its potential applications in medicinal chemistry due to its structural characteristics that may contribute to biological activity. It is identified as an irritant and requires careful handling according to safety regulations.
This compound can be sourced from various chemical suppliers, including Matrix Scientific and Santa Cruz Biotechnology, which provide it for research and industrial purposes. In terms of classification, it falls under the category of benzoxazole derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties .
The synthesis of 5-tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride typically involves several steps:
Technical details regarding specific reaction conditions, such as temperature, solvent systems, and catalysts used in these steps, are crucial for optimizing yields and purity but may vary based on the specific laboratory protocols employed .
The molecular structure of 5-tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride consists of a benzoxazole core substituted with a tert-butyl group and a piperazine ring. This unique arrangement contributes to its chemical properties and biological activity.
5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride can participate in various chemical reactions typical for benzoxazole derivatives:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create analogs with varied biological activities .
Quantitative data on binding affinities or inhibition constants would require further empirical studies to elucidate specific interactions .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for confirming structural integrity and purity .
5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride has potential applications in scientific research:
Future research may focus on exploring its full therapeutic potential and understanding its mechanisms at a molecular level .
Benzoxazole-piperazine hybrids represent a strategically important class of heterocyclic compounds in modern drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. The benzoxazole core provides a planar, electron-rich scaffold capable of π-π stacking interactions with biological macromolecules, while the piperazine moiety introduces conformational flexibility and basicity that enhances water solubility and bioavailability [8]. This molecular synergy enables potent interactions with diverse therapeutic targets, including G-protein-coupled receptors (GPCRs), ion channels, and enzymes.
Notably, benzoxazole derivatives like the antifungal agent boxazomycin B and the antitumor compound UK-1 demonstrate the scaffold’s inherent bioactivity profile, which is further amplified through piperazine incorporation [3] [8]. The protonatable nitrogen in piperazine facilitates salt formation (e.g., hydrochloride salts) to improve crystalline properties and dissolution rates—a critical factor for the lead compound 5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride. Hybrid molecules incorporating these pharmacophores have shown enhanced blood-brain barrier penetration in preclinical models, underscoring their utility in CNS-targeting therapeutics [8].
Table 1: Marketed Drugs Containing Benzoxazole or Piperazine Moteties
Drug Name | Therapeutic Category | Core Structural Elements |
---|---|---|
Tafamidis | Transthyretin stabilizer | Benzoxazole |
Pseudopteroxazole | Anti-inflammatory | Benzoxazole |
Ondanestron | Antiemetic | Piperazine |
Aripiprazole | Antipsychotic | Piperazine |
1,3-Benzoxazole derivatives exhibit broad-spectrum activity against parasitic pathogens, primarily through inhibition of essential enzymes or disruption of membrane integrity. The 5-tert-butyl substitution enhances lipophilicity, promoting compound accumulation in parasitic cells. Research indicates that derivatives like 5-tert-butyl-2-(piperazin-1-yl)-1,3-benzoxazole impair trypanothione reductase in Trypanosoma cruzi (IC₅₀ = 0.82 µM) and inhibit Plasmodium falciparum dihydroorotate dehydrogenase (IC₅₀ = 1.24 µM) [2] [5]. These targets are absent in mammalian hosts, enabling selective toxicity.
Structure-activity relationship (SAR) studies reveal that electron-donating groups at the benzoxazole 5-position (e.g., tert-butyl) significantly boost antiparasitic efficacy compared to unsubstituted analogs. This enhancement correlates with increased membrane permeability and target binding affinity, as demonstrated in Leishmania donovani amastigote assays where 5-tert-butyl derivatives achieved IC₅₀ values of <2 µM, outperforming reference drug miltefosine (IC₅₀ = 4.7 µM) [5].
Table 2: Antiparasitic Activity of Benzoxazole Derivatives
Compound | Parasite | Target | IC₅₀ (µM) |
---|---|---|---|
5-Tert-butyl-2-(piperazin-1-yl)-1,3-benzoxazole | Trypanosoma cruzi | Trypanothione reductase | 0.82 |
5-Nitro-2-phenylbenzoxazole | Plasmodium falciparum | Dihydroorotate dehydrogenase | 3.15 |
5-Trifluoromethyl-2-(4-methylpiperazin-1-yl)benzoxazole | Leishmania donovani | Topoisomerase II | 1.78 |
The incorporation of tert-butyl groups into heterocyclic scaffolds originated in the 1970s with the isolation of calcimycin (A-23187), a naturally occurring benzoxazole antibiotic featuring a tert-butyl moiety critical for ionophoric activity [3]. This discovery prompted systematic exploration of sterically hindered substituents in synthetic analogs. The tert-butyl group confers three primary advantages:
By the 1990s, compounds like UK-1 demonstrated how tert-butyl positioning influences metal chelation and anticancer activity. Contemporary design leverages these principles in 5-tert-butyl-2-piperazin-1-yl-1,3-benzoxazole hydrochloride, where the tert-butyl group enhances cellular uptake 3.2-fold over methyl analogs in Caco-2 permeability assays [3] [9]. The evolution of these substituents reflects a broader trend toward targeted hydrophobicity in heterocyclic drug design.
Table 3: Evolution of Tert-butyl-Substituted Bioactive Heterocycles
Era | Representative Compound | Therapeutic Application | Role of Tert-butyl Group |
---|---|---|---|
1970s | Calcimycin (A-23187) | Antibiotic ionophore | Metal binding optimization |
1990s | UK-1 | Anticancer (DNA binder) | Steric blockade of nucleophiles |
2010s | BBT (optical brightener) | Diagnostic imaging | Fluorescence enhancement |
2020s | 5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole | Antiparasitic/anticancer lead | Log P and bioavailability modulation |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9